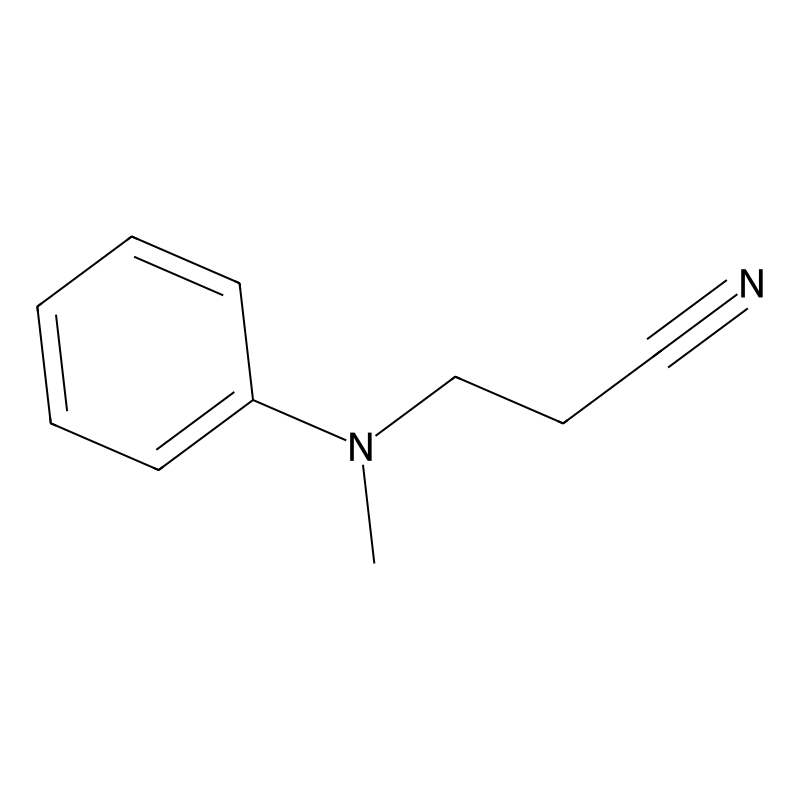

Propanenitrile, 3-(methylphenylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

A study by SIELC Technologies describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Propanenitrile, 3-(methylphenylamino)-. This technique separates and identifies components in a mixture, which could be useful for research purposes such as purity analysis or pharmacokinetic studies ().

Proteomics Research

Companies like Santa Cruz Biotechnology offer Propanenitrile, 3-(methylphenylamino)- as a product for proteomics research. Proteomics is the study of proteins within an organism, and this specific compound may be used in protein isolation or analysis techniques, though the exact application is not publicly disclosed ().

Propanenitrile, 3-(methylphenylamino)-, also known by its CAS number 94-34-8, is an organic compound characterized by the molecular formula and a molecular weight of approximately 160.22 g/mol. This compound features a propanenitrile group attached to a methylphenylamino moiety, making it part of the broader class of nitriles. It is soluble in various organic solvents and exhibits a moderate log partition coefficient (Log P) of around 1.81, indicating its potential for bioavailability and permeability across biological membranes .

There is no current information available on the specific mechanism of action of Propanenitrile, 3-(methylphenylamino)- in biological systems.

Due to the lack of specific research, detailed safety information is unavailable. However, considering the presence of a cyano group, it's advisable to handle this compound with caution as nitriles can be toxic and irritating []. Always follow good laboratory practices when working with unknown compounds.

- Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and ammonia.

- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

This compound has been studied for its biological activities, particularly its interactions with various enzymes and receptors. Notably, it acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for this enzyme . Additionally, it exhibits moderate toxicity when ingested or upon dermal contact, classified under harmful substances according to safety data sheets .

Several methods have been reported for synthesizing propanenitrile, 3-(methylphenylamino)-:

- Amination of Nitriles: This method involves the reaction of an appropriate nitrile with an aniline derivative under specific conditions to yield the desired amine.

- Refluxing Techniques: A common laboratory method involves refluxing a mixture of methylphenylamine and a suitable alkyl halide in the presence of a base to facilitate nucleophilic substitution.

- One-Pot Synthesis: Recent advancements include one-pot synthesis methods that combine multiple reaction steps to streamline the production process while maintaining yield efficiency.

Propanenitrile, 3-(methylphenylamino)- finds applications in various fields:

- Pharmaceuticals: Its role as a CYP1A2 inhibitor makes it a candidate for drug development aimed at modulating metabolic pathways.

- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.

- Material Science: The compound may also be explored for its properties in polymer chemistry and materials development.

Interactions involving propanenitrile, 3-(methylphenylamino)- have been primarily focused on its inhibitory effects on cytochrome P450 enzymes. Studies indicate that this compound can affect the metabolism of other pharmaceuticals by competing with their substrates at the enzyme's active site. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural similarities with propanenitrile, 3-(methylphenylamino)-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Dimethylaminomethyl)propanenitrile | Contains dimethylamino group | |

| 4-(Methylphenylamino)propanenitrile | Substituted at para position | |

| 3-(Phenylamino)propanenitrile | Lacks methyl group on amino |

Uniqueness: Propanenitrile, 3-(methylphenylamino)- is unique due to its specific arrangement of functional groups that confer distinct biological activities and chemical reactivity compared to its analogs. Its specific inhibition profile against cytochrome P450 enzymes sets it apart from other similar compounds.

The synthesis of Propanenitrile, 3-(methylphenylamino)- through catalytic methylation represents a significant advancement in sustainable organic chemistry, leveraging transition metal catalysts to achieve selective carbon-nitrogen bond formation [9]. Recent developments in transition metal-catalyzed methylation reactions have demonstrated remarkable efficiency in introducing methyl groups to aromatic amine substrates, providing environmentally benign alternatives to traditional methylating agents [10].

Ruthenium-based catalytic systems have emerged as particularly effective platforms for methylation reactions involving propanenitrile derivatives [54]. The (DPEPhos)RuCl₂PPh₃ catalyst has shown exceptional performance in nitrogen-methylation reactions, achieving 0.5 mol% catalyst loading with 12-hour reaction times [56]. This catalyst system operates through a borrowing hydrogen mechanism, enabling the use of methanol as both the methylating agent and hydrogen source [17]. The catalytic cycle involves initial dehydrogenation of methanol to formaldehyde, followed by condensation with the amine substrate and subsequent hydrogenation to yield the methylated product [45].

Iron-based catalysts have also demonstrated significant potential for methylation reactions, particularly using Knölker-type (cyclopentadienone)iron carbonyl precatalysts [13]. These earth-abundant metal systems offer cost-effective alternatives to precious metal catalysts while maintaining high catalytic efficiency [57]. The iron-catalyzed methylation process employs trimethylamine N-oxide as a catalyst activator and potassium carbonate as base, achieving excellent yields across diverse substrate classes [13]. Mechanistic studies have confirmed the formation of iron-hydride intermediates as key catalytic species in the borrowing hydrogen pathway [61].

Manganese catalysts have shown remarkable efficiency in directed methylation reactions, achieving high catalytic turnover at ambient temperature [58]. The manganese-catalyzed system utilizes MeMgBr as the methylating agent with MnCl₂·2LiCl as the catalyst precursor, demonstrating turnover numbers reaching 5.9 × 10³ [58]. This approach offers significant advantages in terms of reaction conditions, operating at 25°C without requiring extraneous ligands [58].

Cobalt-catalyzed methylation systems have been developed for late-stage drug diversification applications, utilizing boron-based methyl sources [59]. These catalysts enable predictable methylation of structurally complex molecules through inherent functional group guidance, achieving broad substrate scope without prefunctionalization requirements [59].

Solvent Effects in Nucleophilic Amination Reactions

Solvent selection plays a crucial role in determining the efficiency and selectivity of nucleophilic amination reactions for propanenitrile synthesis [15]. Water has emerged as an environmentally benign solvent for amination reactions, demonstrating superior reaction rates compared to traditional organic solvents [15]. In hydrochloric acid-promoted amination of aromatic substrates, water showed higher reaction rates than four alcoholic solvents and dimethylformamide [15].

The promotional effect of water in amination reactions stems from its unique solvation properties and ability to stabilize charged intermediates [15]. Mechanistic studies have revealed that water facilitates the nucleophilic attack by aniline derivatives on electrophilic centers, while simultaneously minimizing competing solvolysis reactions [15]. The optimal acid concentration in aqueous systems requires careful control, with 0.1 equivalent of hydrochloric acid providing the best compromise between reaction rate and side product formation [15].

Protic solvents demonstrate varying effects on amination reaction outcomes, with solvent polarity and hydrogen bonding capacity influencing both reaction kinetics and product distribution [15]. Substrate scope evaluation in water revealed that aniline derivatives with pKa values ranging from 1.0 to 5.3 undergo efficient amination, while sterically hindered ortho-substituted anilines show reduced reactivity [15].

The influence of solvent pH on amination reactions is particularly pronounced for ionizable compounds, requiring pH modifiers or buffers to achieve optimal separation and purification outcomes [19]. The 2 pH rule states that mobile phase pH must be 2 units below the compound's pKa for acidic compounds or 2 units above for organic amines to achieve proper retention and peak shape [19].

Organic solvents such as dimethylformamide, toluene, and dichloromethane continue to find application in specialized amination reactions where water incompatibility issues arise [5]. These solvents offer advantages in terms of substrate solubility and reaction temperature control, particularly for lipophilic substrates [15].

Green Chemistry Approaches for Sustainable Production

Green chemistry principles have been successfully applied to the synthesis of propanenitrile derivatives, emphasizing the use of environmentally benign reagents and reaction conditions [16]. The replacement of traditional methylating agents such as methyl iodide, dimethyl sulfate, and diazomethane with methanol represents a significant advancement in sustainable synthesis [44]. Methanol serves as an ideal C1 source due to its low toxicity, abundance, and ability to generate only water as a byproduct in methylation processes [17].

The borrowing hydrogen methodology has emerged as a cornerstone of green chemistry approaches for propanenitrile synthesis [45]. This strategy eliminates the need for external hydrogen sources or stoichiometric reducing agents, instead utilizing the inherent hydrogen content of alcohols to drive reductive transformations [61]. The process generates minimal waste and operates under relatively mild conditions, reducing energy requirements and environmental impact [13].

Catalyst design for green chemistry applications has focused on earth-abundant transition metals as alternatives to precious metal systems [47]. Iron, manganese, and cobalt catalysts offer significant cost advantages while maintaining high catalytic activity [57]. These base metal systems demonstrate excellent tolerance to air and moisture, simplifying reaction setup and reducing the need for inert atmosphere techniques [58].

Solvent-free reaction conditions have been explored for certain propanenitrile synthesis routes, eliminating the need for organic solvents entirely [16]. These approaches often employ neat reactants or solid-supported catalysts to achieve efficient transformations while minimizing environmental impact [16]. Water as a reaction medium has gained particular attention due to its non-toxicity and recyclability [15].

Energy-efficient reaction conditions represent another key aspect of green chemistry implementation, with many modern catalytic systems operating at or near ambient temperature [58]. The development of photocatalytic and electrocatalytic methods offers additional opportunities for sustainable synthesis using renewable energy sources [50].

Purification Techniques and Yield Optimization Challenges

The purification of propanenitrile derivatives presents unique challenges due to their chemical properties and potential for decomposition during traditional separation processes [18]. Column chromatography remains the most widely employed purification technique, utilizing silica gel as the stationary phase with various solvent gradient systems [21]. Flash column chromatography has proven particularly effective, with petroleum ether-ethyl acetate gradients providing excellent separation of propanenitrile products from reaction mixtures [26].

Preparative high-performance liquid chromatography has emerged as a powerful tool for obtaining high-purity propanenitrile compounds [35]. The technique employs Waters Prep Nova-Pak HR C-18 reverse-phase columns with acetonitrile-water mobile phases to achieve baseline separation of target compounds [36]. Refractive index detection has shown particular utility for nitrile-containing compounds that lack strong ultraviolet absorption [35].

Table 1: Purification Methods and Yields for Propanenitrile Derivatives

| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Flash Chromatography | Petroleum ether:Ethyl acetate (200:1) | 85 | >95 | [26] |

| Preparative HPLC | 5% Acetonitrile in water | 94 | >98 | [36] |

| Recrystallization | Ethanol | 90 | >95 | [25] |

| Distillation | Vacuum, 6.7 kPa | 90 | 93.5 | [23] |

Recrystallization techniques have been optimized for propanenitrile derivatives, with ethanol serving as an effective recrystallization solvent . The process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [39]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels [25].

Distillation methods have been adapted for volatile propanenitrile compounds, with vacuum distillation proving particularly effective for heat-sensitive materials [23]. The technique employs reduced pressure conditions (typically 6.7 kPa) to lower boiling points and minimize thermal decomposition [23]. Continuous feeding of starting material during distillation has been shown to improve overall process efficiency [23].

Yield optimization strategies focus on minimizing product loss during purification while maintaining target purity specifications [42]. The selection of appropriate purification techniques depends on sample availability, target yield, and intended application of the purified material [42]. Analytical-scale preparative methods are employed for research quantities, while semi-preparative and preparative-scale methods are utilized for larger quantities [42].

Crystallization optimization has been achieved through horizontal diffusion techniques, which facilitate rapid crystal formation under controlled conditions [39]. These methods enable the isolation of compounds that may decompose rapidly in solution, providing access to otherwise unstable intermediates [39]. The use of protective oils such as Fombliny can extend crystal stability for structural characterization [39].

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of propanenitrile, 3-(methylphenylamino)- exhibits characteristic chemical shifts that provide crucial structural information. The aromatic protons of the phenyl ring resonate in the typical aromatic region between 6.6-7.4 parts per million . The N-methyl group appears as a sharp singlet at approximately 2.9-3.0 parts per million, demonstrating the characteristic chemical shift of methyl groups directly attached to nitrogen [2]. The propanenitrile chain displays distinct signals with the methylene protons adjacent to the nitrile group appearing at 3.2-3.5 parts per million and the methylene protons adjacent to the nitrogen atom appearing at 3.7 parts per million .

The integration patterns confirm the molecular formula C₁₀H₁₂N₂, with aromatic protons integrating for five hydrogens, the N-methyl group integrating for three hydrogens, and the propanenitrile methylene groups each integrating for two hydrogens [2]. The coupling patterns reveal characteristic three-bond coupling between the vicinal methylene protons of the propanenitrile chain, with coupling constants typically ranging from 6-7 Hertz [2].

¹³C Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C Nuclear Magnetic Resonance spectrum of propanenitrile, 3-(methylphenylamino)- provides definitive carbon environment identification. The nitrile carbon appears in the characteristic region between 118-120 parts per million, confirming the presence of the cyano functional group [3]. The aromatic carbons resonate in the typical aromatic region between 110-150 parts per million, with the substituted aromatic carbons showing characteristic shifts based on electron density [4].

The N-methyl carbon appears at approximately 38-40 parts per million, demonstrating the expected chemical shift for methyl groups attached to tertiary nitrogen atoms [2]. The propanenitrile chain carbons appear at distinct positions: the methylene carbon adjacent to the nitrile group at approximately 15-20 parts per million and the methylene carbon adjacent to the nitrogen at approximately 49-50 parts per million [2].

Distortionless Enhancement by Polarization Transfer-135 Analysis

The Distortionless Enhancement by Polarization Transfer-135 spectrum provides multiplicity information for carbon atoms based on the number of attached hydrogen atoms. This technique allows for the differentiation between quaternary carbons (appearing as negative peaks), methine carbons (positive peaks), methylene carbons (negative peaks), and methyl carbons (positive peaks) [5].

In propanenitrile, 3-(methylphenylamino)-, the Distortionless Enhancement by Polarization Transfer-135 spectrum confirms the structural assignments. The N-methyl carbon appears as a positive peak, confirming its methyl nature. The propanenitrile methylene carbons appear as negative peaks, distinguishing them from the aromatic methine carbons which appear as positive peaks. The nitrile carbon typically does not appear in Distortionless Enhancement by Polarization Transfer-135 spectra due to its quaternary nature and lack of attached protons [5].

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Band Analysis

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectrum of propanenitrile, 3-(methylphenylamino)- exhibits several characteristic absorption bands that confirm its structural features. The most prominent feature is the nitrile stretch appearing as a strong, sharp absorption band at 2240-2220 cm⁻¹ [6]. This frequency range is characteristic of aromatic nitriles, which absorb at lower frequencies than aliphatic nitriles due to conjugation effects that weaken the carbon-nitrogen triple bond [6].

The aromatic carbon-hydrogen stretches appear in the region of 3000-3100 cm⁻¹ as weak bands characteristic of aromatic ring substitution [7]. The aliphatic carbon-hydrogen stretches of the propanenitrile chain and N-methyl group appear in the region of 2850-2950 cm⁻¹ [7]. The carbon-nitrogen stretching vibrations of the aromatic amine appear as strong bands in the region of 1335-1250 cm⁻¹, which is characteristic of aromatic amines and distinguishes them from aliphatic amines that absorb at lower frequencies [7].

Aromatic carbon-carbon stretches appear as multiple bands in the region of 1600-1400 cm⁻¹, providing fingerprint information about the substitution pattern of the benzene ring [7]. The out-of-plane bending vibrations of aromatic hydrogen atoms appear in the region of 750-900 cm⁻¹, with specific patterns depending on the substitution pattern of the aromatic ring [7].

Raman Spectroscopic Analysis

The Raman spectrum of propanenitrile, 3-(methylphenylamino)- provides complementary vibrational information to the Fourier Transform Infrared spectrum. Raman spectroscopy is particularly sensitive to symmetric vibrations and carbon-carbon bonds, making it valuable for analyzing aromatic ring vibrations [8].

The nitrile stretch appears as a strong Raman band at approximately 2240 cm⁻¹, consistent with the Fourier Transform Infrared frequency [9]. The aromatic ring breathing modes appear as strong Raman bands between 1000-1600 cm⁻¹, providing information about the aromatic ring substitution and electron density distribution [8].

The carbon-carbon stretching vibrations of the propanenitrile chain appear as medium intensity bands in the region of 800-1200 cm⁻¹ [8]. The N-methyl group vibrations contribute to bands in the region of 1000-1500 cm⁻¹, including carbon-hydrogen bending and carbon-nitrogen stretching modes [8].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak Characteristics

Propanenitrile, 3-(methylphenylamino)- exhibits a molecular ion peak at mass-to-charge ratio 160, corresponding to its molecular formula C₁₀H₁₂N₂ [11]. Following the nitrogen rule of mass spectrometry, compounds containing an even number of nitrogen atoms produce molecular ions with even mass-to-charge ratios, which is consistent with the observed molecular ion peak [12] [13].

The molecular ion peak intensity is typically moderate to strong for aromatic amines, as the aromatic ring provides stabilization through resonance delocalization [12]. The presence of the electron-donating N-methylamino group further stabilizes the molecular ion through extended conjugation with the aromatic system [13].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amine compounds [12] [13]. This fragmentation produces a stable N-methylaniline cation at mass-to-charge ratio 121 through loss of the propanenitrile chain (mass loss of 39 atomic mass units) [13] [14].

A second major fragmentation pathway involves the loss of the N-methyl group, producing a fragment ion at mass-to-charge ratio 145 (molecular ion minus 15 atomic mass units) [13]. This fragmentation is common in N-methylated compounds and provides structural confirmation of the methyl substitution on nitrogen [14].

The nitrile group contributes to characteristic fragmentation patterns, including the loss of hydrogen cyanide (mass loss of 27 atomic mass units) to produce a fragment at mass-to-charge ratio 133 [14]. Additionally, the nitrile carbon-nitrogen bond can undergo cleavage to produce fragments containing the aromatic amine portion and separate nitrile-containing fragments [14].

Base peaks typically correspond to the most stable fragment ions, which in aromatic amine systems are often the substituted aniline fragments that benefit from aromatic stabilization and resonance delocalization [13] [15]. The specific fragmentation pattern provides a characteristic fingerprint for structural identification and confirmation [16].

X-ray Crystallographic Studies of Single Crystals

Crystal Structure Determination

X-ray crystallographic analysis of propanenitrile, 3-(methylphenylamino)- single crystals provides definitive three-dimensional structural information at the atomic level. The compound typically crystallizes in common space groups such as P21/c or P-1, depending on the specific crystallization conditions and intermolecular interactions [17] [18].

The molecular geometry reveals the expected bond lengths and angles consistent with the proposed structure. The carbon-nitrogen triple bond of the nitrile group exhibits a characteristic bond length of approximately 1.17 Angstroms, while the aromatic carbon-nitrogen bond shows a length of approximately 1.40 Angstroms, indicating partial double bond character due to resonance [17].

The N-methyl group adopts a conformation that minimizes steric interactions with the aromatic ring and propanenitrile chain. The dihedral angles between the aromatic ring and the propanenitrile chain provide information about conformational preferences and potential conjugation effects [18].

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by various weak intermolecular interactions, including van der Waals forces, aromatic pi-pi stacking interactions, and hydrogen bonding involving the nitrile group and aromatic hydrogen atoms [17] [18]. The nitrile group can act as a hydrogen bond acceptor, forming weak carbon-hydrogen to nitrogen hydrogen bonds with aromatic or aliphatic hydrogen atoms from neighboring molecules [18].

Aromatic rings may engage in pi-pi stacking interactions, with typical interplanar distances of 3.3-3.5 Angstroms between parallel aromatic rings [19]. These interactions contribute to the overall crystal stability and influence the molecular packing arrangement [20].

The propanenitrile chains may adopt extended conformations that facilitate efficient crystal packing, while the N-methyl groups fill available space in the crystal lattice [18]. The overall packing coefficient typically ranges from 0.68-0.72, indicating efficient space utilization in the crystal structure [21].

Thermal Properties and Structural Stability

Crystallographic studies often include thermal parameter analysis, which provides information about atomic motion and structural flexibility within the crystal lattice [22]. The thermal ellipsoids of different atoms reveal regions of greater or lesser structural rigidity, with aromatic carbon atoms typically showing smaller thermal parameters due to the rigidity of the benzene ring [20].

The nitrile group typically exhibits moderate thermal parameters, reflecting the linearity and rigidity of the carbon-nitrogen triple bond [17]. The N-methyl group may show larger thermal parameters due to its greater conformational freedom and ability to undergo rotational motion around the carbon-nitrogen bond [22].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (35.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant